2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

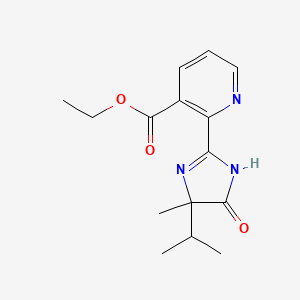

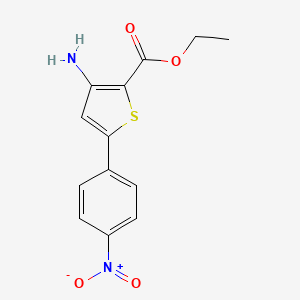

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, also known as Luminol, is a chemical compound with the molecular formula C8H7N5. It has a molecular weight of 175.19 . It is widely used in forensics to detect bloodstains and other biological materials that have been washed away or are not visible to the naked eye.

Synthesis Analysis

The synthesis of this compound and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

The molecular structure of this compound consists of a tetrazole ring attached to an aniline group. The tetrazole ring is a five-membered aza compound with 6π electrons .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. It undergoes reaction with few active metals and produces new compounds which are explosives to shocks. It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

This compound is soluble in water . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Functionalized Tetrazenes : The synthesis of nitrogen-rich compounds, such as 1,4-bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, demonstrates the use of tetrazolylhydrazines in creating energetically potent materials. These compounds were characterized using various spectroscopic methods and their energetic properties were investigated (Heppekausen et al., 2009).

Molecular Structure Investigations

- s-Triazine Derivatives : A study on the molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, using X-ray crystallography and DFT calculations, highlights the significance of such compounds in the field of chemistry (Shawish et al., 2021).

Corrosion Inhibition

- Bipyrazole Derivatives : Density Functional Theory (DFT) studies on bipyrazolic-type organic compounds show their potential activity as corrosion inhibitors, linking chemical structure to their inhibitory efficiency (Wang et al., 2006).

Biological Activities

- Metal Complexes Synthesis : The synthesis of metal complexes containing aniline moieties and their biological activities, including antibacterial, antifungal, and cytotoxic actions, demonstrates the versatile applications of such compounds in medicinal chemistry (Qurban et al., 2020).

Electroluminescence Application

- Amorphous Molecular Materials : The design and synthesis of color-tunable emitting amorphous molecular materials with bipolar character, such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, showcase their application in organic electroluminescent devices (Doi et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline are currently unknown . This compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As a research chemical, it is likely to have diverse effects depending on the specific targets and pathways it interacts with.

Biochemische Analyse

Biochemical Properties

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites . The compound’s metabolism may also involve conjugation reactions, where it is modified by the addition of functional groups to enhance its solubility and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function . For example, it may preferentially accumulate in the liver, where it can exert its effects on metabolic processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound can determine its specific biochemical and cellular effects .

Eigenschaften

IUPAC Name |

2,3-dimethyl-5-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWVCPXNTJGIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589904 |

Source

|

| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954328-84-8 |

Source

|

| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)

![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)